![molecular formula C19H22N6O2 B2503513 1-乙基-3,9-二甲基-7-(4-甲基苄基)-1,4-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(7H,9H)-二酮 CAS No. 919028-91-4](/img/structure/B2503513.png)
1-乙基-3,9-二甲基-7-(4-甲基苄基)-1,4-二氢-[1,2,4]三嗪并[3,4-f]嘌呤-6,8(7H,9H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DNA Structure Modulation
The compound CCG-292754 has been investigated for its ability to modulate DNA structures. Specifically, it has been found to induce a conformational change in CCG repeats from an i-motif tetraplex structure to a base-extruded duplex structure when bound to the (CoII)-mediated dimer of chromomycin A3 (CoII(Chro)2) . This structural transition may have implications for therapeutic strategies targeting neurological diseases caused by repeat expansions.
Gasket Material Properties
In materials science, CCG-292754 has relevance in gasket material properties. Standard Practice ASTM F3270/F3270M-17 outlines the compression versus load properties of gasket materials. Researchers have used this compound to study the compression behavior of gaskets, measuring deflection under increasing compressive loads . Understanding these properties aids in selecting appropriate gasket materials for specific sealing applications.
DNA-Based Bioconjugates
Researchers have developed an adapted strategy using CCG-292754 to form covalently coupled phosphoramidated single-stranded DNA (ssDNA) bioconjugates. Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) results demonstrate the stability of the phosphoramidated ssDNA conjugate, with exclusive phosphoramidation at the 5′ phosphate of ssDNA . This approach provides a convenient one-pot method for crosslinking biological molecules.
Mainframe Application Automation
In software testing, a Java framework called “f3270” automates functional tests for mainframe (TN3270) applications. It simplifies dealing with fields in screens and provides a terminal GUI for debugging . While not directly related to scientific research, this tool showcases the versatility of CCG-292754 in diverse applications.
Crosslinking Strategies
CCG-292754 (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) is commonly used for crosslinking biological molecules. It forms stable covalent bonds between carboxyl groups and primary amines. Researchers have employed EDC and EDC/NHS (sulfo-NHS ester) reactions to create amine-reactive NHS-esters of biomolecules, such as antibodies and nucleic acids . These crosslinking strategies play a crucial role in various fields, including diagnostics and bioconjugate synthesis.
UAV Applications in Antarctic Research
While not directly related to CCG-292754, it’s worth noting that unmanned aerial vehicles (UAVs) have been extensively used in Chinese national Antarctic research. UAVs contribute to data collection, environmental monitoring, and mapping in challenging polar environments . Although not specific to this compound, it highlights the broader context of scientific research applications.
属性
IUPAC Name |
1-ethyl-3,9-dimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-5-25-18-20-16-15(23(18)10-13(3)21-25)17(26)24(19(27)22(16)4)11-14-8-6-12(2)7-9-14/h6-9H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXAZIHUWAHIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3,9-dimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)
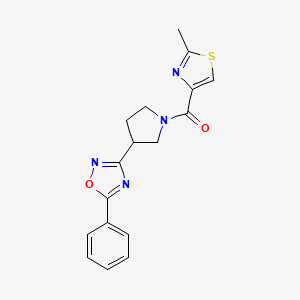
![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2503437.png)
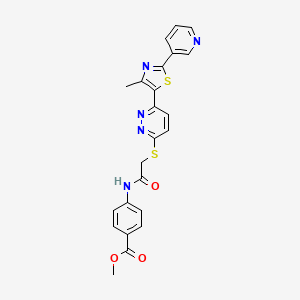
![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)

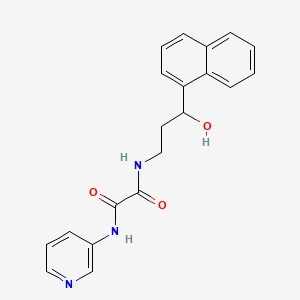
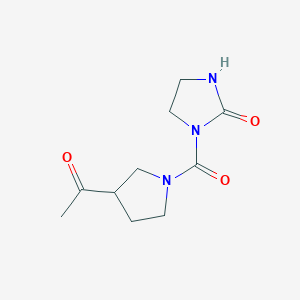

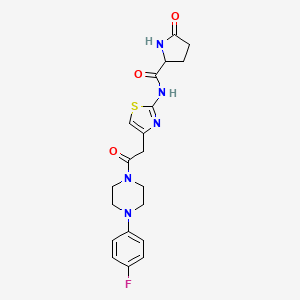

![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)